(S)-6-Ethynyl-5-azaspiro[2.4]heptane
Description
(S)-6-Ethynyl-5-azaspiro[2.4]heptane is a chiral spirocyclic compound featuring a 5-azaspiro[2.4]heptane core with an ethynyl substituent at the 6-position. Its hydrochloride salt (CAS: 2680540-15-0) has a molecular formula of C₈H₁₁N·HCl and a molecular weight of 157.64 g/mol . The structure includes a bicyclic framework with a nitrogen atom and a strained cyclopropane ring, making it a valuable building block in medicinal chemistry, particularly for antiviral drug development . Key identifiers include:
Properties
Molecular Formula |
C8H11N |
|---|---|
Molecular Weight |
121.18 g/mol |
IUPAC Name |
(6S)-6-ethynyl-5-azaspiro[2.4]heptane |
InChI |
InChI=1S/C8H11N/c1-2-7-5-8(3-4-8)6-9-7/h1,7,9H,3-6H2/t7-/m1/s1 |
InChI Key |
FOZYRTMYBDSODU-SSDOTTSWSA-N |
Isomeric SMILES |
C#C[C@@H]1CC2(CC2)CN1 |
Canonical SMILES |
C#CC1CC2(CC2)CN1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-Ethynyl-5-azaspiro[2.4]heptane typically involves the use of azomethine ylides and ethyl cyclopropylidene acetate in a 1,3-dipolar cycloaddition reaction. This reaction is catalyzed by a copper complex, such as Cu(CH3CN)4BF4, in the presence of a chiral ligand like TF-BiphamPhos . The reaction conditions are carefully controlled to ensure high enantioselectivity and yield.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(S)-6-Ethynyl-5-azaspiro[2.4]heptane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the ethynyl group to an ethyl group.
Substitution: Nucleophilic substitution reactions can occur at the azaspiro center, often using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Conversion to (S)-6-Ethyl-5-azaspiro[2.4]heptane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-6-Ethynyl-5-azaspiro[2.4]heptane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Industry: Utilized in the synthesis of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of (S)-6-Ethynyl-5-azaspiro[2.4]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or modulating the activity of its targets . The pathways involved may include enzyme inhibition, receptor modulation, or interference with cellular signaling processes .
Comparison with Similar Compounds
Parent Compound: 5-Azaspiro[2.4]heptane
Carboxylic Acid Derivative: (S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic Acid
Phenyl-Oxa Derivative: 5-Methyl-6-phenyl-4-oxa-5-azaspiro[2.4]heptane
Methanol Derivative: (S)-(5-Azaspiro[2.4]heptan-6-yl)methanol Hydrochloride
Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the key synthetic routes for (S)-6-Ethynyl-5-azaspiro[2.4]heptane, and how are intermediates stabilized?
- Methodological Answer : The synthesis typically involves multi-step protocols, including cyclopropanation and spiroannulation. For example, methyl 6-oxo-5-azaspiro[2.4]heptane-4-carboxylate (a precursor) is synthesized via refluxing dimethyl dicarboxylate derivatives with DMSO, water, and sodium chloride, yielding 50% after purification . Stabilization of intermediates often requires inert atmospheres (2–8°C) and rigorous exclusion of moisture .
Q. How is the spirocyclic structure of (S)-6-Ethynyl-5-azaspiro[2.4]heptane confirmed experimentally?
- Methodological Answer : Spectroscopic techniques like H/C NMR and high-resolution mass spectrometry (HRMS) are critical. The spiro center and ethynyl group can be identified via characteristic shifts (e.g., ethynyl protons at ~2.5 ppm in H NMR). X-ray crystallography is used to resolve stereochemical ambiguity, as seen in related spiro compounds .
Q. What safety protocols are essential when handling (S)-6-Ethynyl-5-azaspiro[2.4]heptane hydrochloride?
- Methodological Answer : Due to hazards like skin/eye irritation and inhalation risks, PPE (gloves, goggles) and fume hoods are mandatory. Immediate washing with water for 15+ minutes is required upon exposure. Storage must adhere to inert conditions (2–8°C) to prevent decomposition .
Advanced Research Questions
Q. How can low yields in spirocyclic compound synthesis be mitigated?
- Methodological Answer : Optimizing reaction conditions (e.g., solvent polarity, temperature gradients) improves yields. For instance, using DMSO as a solvent in hydrolysis steps increased efficiency in analogous syntheses . Catalytic additives (e.g., Pd for cross-coupling) may enhance ethynyl group incorporation .
Q. What strategies ensure stereochemical control during the synthesis of (S)-6-Ethynyl-5-azaspiro[2.4]heptane?
- Methodological Answer : Chiral auxiliaries or enantioselective catalysts (e.g., organocatalysts) are employed to direct stereochemistry. Protecting groups like tert-butyl carbamate (Boc) are used to stabilize reactive intermediates, as demonstrated in tert-butyl 7-formyl-5-azaspiro[2.4]heptane-5-carboxylate synthesis .
Q. How does the ethynyl group influence reactivity in cross-coupling reactions?
- Methodological Answer : The ethynyl moiety enables click chemistry (e.g., Huisgen cycloaddition) for bioconjugation. Its electron-deficient nature facilitates Sonogashira coupling with aryl halides, expanding derivatization options for drug discovery .
Q. How to design assays evaluating the biological activity of (S)-6-Ethynyl-5-azaspiro[2.4]heptane derivatives?
- Methodological Answer : Target-specific assays (e.g., enzyme inhibition, receptor binding) are designed using SPR (surface plasmon resonance) or fluorescence polarization. For example, derivatives with fluorenyl-imidazole groups showed binding to kinase targets in preliminary studies .
Q. How to resolve contradictions in solubility and stability data across studies?
- Methodological Answer : Systematic analysis of solvent systems (e.g., DMSO/water mixtures) and temperature-dependent stability tests clarify discrepancies. For instance, solubility in polar aprotic solvents (e.g., DMF) is often higher than in hydrocarbons, aligning with findings for structurally similar spiro compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
